8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one
Overview
Description
8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group and a pyridoquinazolinone core, making it a subject of study for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one typically involves multiple steps, starting with the preparation of the pyridoquinazolinone core. This can be achieved through a series of condensation reactions involving appropriate starting materials such as anthranilic acid derivatives and aldehydes. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the addition of the fluorophenyl group via electrophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also critical to ensure the final product meets the desired specifications.
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various piperazine derivatives with altered functional groups.
Scientific Research Applications
8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the fluorophenyl group may enhance binding affinity. The compound’s effects are mediated through pathways involving receptor modulation and signal transduction, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 8-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one
- 8-[4-(4-Methylphenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one
Uniqueness
8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-11H-pyrido[2,1-B]quinazolin-11-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This fluorine substitution often enhances the compound’s stability and binding affinity to molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)piperazine-1-carbonyl]pyrido[2,1-b]quinazolin-11-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN4O2/c24-17-6-8-18(9-7-17)26-11-13-27(14-12-26)22(29)16-5-10-21-25-20-4-2-1-3-19(20)23(30)28(21)15-16/h1-10,15H,11-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJNPRBCZBZPTQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CN4C(=NC5=CC=CC=C5C4=O)C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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